N-isopropyl-N'-(2-thienylmethyl)thiourea
Description
Properties
IUPAC Name |
1-propan-2-yl-3-(thiophen-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-7(2)11-9(12)10-6-8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGCQKQIMSFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-isopropyl-N’-(2-thienylmethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of isothiocyanates with amines. For instance, the synthesis can be achieved by reacting isopropylamine with 2-thienylmethyl isothiocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired thiourea derivative .
Industrial Production Methods
Industrial production of N-isopropyl-N’-(2-thienylmethyl)thiourea may involve similar synthetic routes but on a larger scale. The process would include the use of appropriate solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-N’-(2-thienylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
N-isopropyl-N’-(2-thienylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to prepare other thiourea derivatives.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-isopropyl-N’-(2-thienylmethyl)thiourea involves its interaction with various molecular targets. Thioureas are known to inhibit certain enzymes by binding to their active sites. The sulfur atom in the thiourea moiety can form strong interactions with metal ions in the enzyme’s active site, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of antimicrobial and antifungal activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Physicochemical Properties
- Solubility and Permeability: Thioureas generally exhibit better solubility and permeability than urea or guanidine derivatives due to their neutral charge and balanced hydrophobicity . For example, N-(2,2-dimethylpropyl)-N'-phenylthiourea (MW: 222.35) has a logP value influenced by its branched alkyl chain, whereas the target compound’s thienyl group may reduce water solubility compared to polar amino acid derivatives .
- Spectroscopic Features : The C=S stretch in thioureas appears at ~1096 cm⁻¹ (IR), distinct from urea’s C=O stretch (~1700 cm⁻¹). These differences underscore the electronic impact of sulfur substitution .
Comparison with Urea and Guanidine Analogs
Structural and Functional Differences
- Basicity : Thioureas and ureas are neutral, whereas guanidine is strongly basic due to its conjugated imine structure. This affects their interactions with biological targets; for example, guanidine derivatives often bind acidic residues more effectively .
- Metal Chelation: Thioureas form stable complexes with metal ions (e.g., Ni²⁺, Cu²⁺) via sulfur and nitrogen donors, a property less pronounced in ureas. This chelation capability is exploited in analytical chemistry and catalysis .
Structure-Activity Relationship (SAR) Trends
Key structural factors influencing thiourea activity include:
Hydrophobic Substituents : Alkyl or aromatic groups (e.g., isopropyl, thienyl) improve membrane penetration but may reduce aqueous solubility .
Symmetry : C2-symmetric thioureas (e.g., opioid-derived catalysts) exhibit predictable NMR spectra and stereochemical stability, aiding in characterization .
Data Tables
Table 2: Physicochemical Properties of Selected Thioureas
| Compound | Molecular Weight | logP (Predicted) | Solubility (H₂O) | Key Functional Groups |
|---|---|---|---|---|
| N-Isopropyl-N'-(2-thienylmethyl)thiourea | ~226.3 | ~2.5 | Moderate | Thienyl, isopropyl |
| N-(2,2-Dimethylpropyl)-N'-phenylthiourea | 222.35 | 3.1 | Low | Neopentyl, phenyl |
| Urea derivative 6 (C2-symmetric) | ~300.4 | 1.8 | High | Benzene, C=O |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-isopropyl-N'-(2-thienylmethyl)thiourea, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : React isopropyl isothiocyanate with 2-thienylmethylamine in anhydrous acetone under nitrogen at 0–5°C for 4 hours. Purify via recrystallization (ethanol/water) .
- Route 2 : Use a two-step process: (i) synthesize 2-thienylmethyl isothiocyanate from CS₂ and NH₃, then (ii) couple with isopropylamine in THF at reflux .
- Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 amine:isothiocyanate) and solvent polarity (e.g., DMF for slower kinetics) to suppress side products like dithiocarbamates .
Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?
- Key Data :
- IR : ν(N–H) at ~3170–3200 cm⁻¹ (broad), ν(C=S) at ~1190–1220 cm⁻¹, and ν(C=O) absence (distinguishing from ureas) .
- ¹H NMR : Thienyl protons at δ 6.8–7.2 ppm (multiplet), isopropyl CH₃ at δ 1.2–1.4 ppm (doublet), and N–H at δ 8.5–9.0 ppm (exchangeable) .
- Mass Spec : Molecular ion [M+H]⁺ at m/z calculated for C₉H₁₄N₂S₂: 230.04 .
Advanced Research Questions
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Approach :
- Perform density functional theory (DFT) at B3LYP/6-311++G(d,p) level to calculate:
- Fukui indices for nucleophilic/electrophilic sites (thione sulfur is reactive) .
- HOMO-LUMO gap (correlates with stability; typical ΔE ~4.5 eV for thioureas) .
- Compare with experimental UV-Vis (λmax ~260 nm, π→π* transitions in thienyl group) .
Q. How do structural modifications (e.g., substituents on thienyl/isopropyl groups) influence biological activity?
- SAR Insights :
- Thienyl Substituents : Electron-withdrawing groups (e.g., Cl at position 5) enhance antimicrobial activity by increasing electrophilicity of C=S .
- Isopropyl vs. Bulkier Groups : Replacement with tert-butyl reduces solubility but improves membrane permeability (logP increases by ~0.5 units) .
- Data Table :
| Substituent | IC₅₀ (μM, HIV-RT) | logP |
|---|---|---|
| Isopropyl | 1.3 | 2.1 |
| tert-Butyl | 0.9 | 2.6 |
| Phenyl | 2.8 | 3.0 |
| Source: Adapted from |
Q. How can crystallographic data resolve contradictions in reported tautomeric forms (thione vs. thiol) of thiourea derivatives?
- Strategy :
- Use single-crystal XRD (SHELX refinement) to determine bond lengths:
- C=S bond <1.68 Å confirms thione form; C–S >1.70 Å suggests thiol .
- For N-isopropyl derivatives, intramolecular H-bonding (N–H⋯S) stabilizes thione tautomer, as seen in analogous N-(2-furoyl)thioureas .
Methodological Guidance
Q. What experimental designs mitigate oxidative degradation of the thiourea moiety during biological assays?
- Solutions :
- Use degassed buffers (e.g., PBS with 0.1% BHT) and conduct assays under inert atmosphere (N₂/Ar) .
- Stabilize via metal coordination (e.g., Cu²⁺ or Ni²⁺ complexes reduce decomposition by 60%) .
Q. How are conflicting bioactivity results (e.g., IC₅₀ variability across cell lines) reconciled?
- Analysis Framework :
- Normalize data to controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., apoptosis markers vs. MTT).
- Consider cell-specific uptake: Measure intracellular concentration via LC-MS (e.g., 2.5 μM in HeLa vs. 1.1 μM in MCF-7) .
Data Interpretation
Q. What mechanistic insights explain the dual antioxidant/pro-oxidant behavior of this compound?
- Hypothesis :
- At low concentrations (<10 μM), it scavenges ROS via thione sulfur.
- At high concentrations (>50 μM), it generates ROS via Fenton-like reactions with Fe²⁺ (EPR confirmation of •OH radicals) .
Tools & Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
